Ortho-Cyclopentyloxy Substitution Confers Potent CRTH2 Antagonist Activity (IC₅₀ = 23–28 nM) in Human Cell-Based Assays
This compound functions as a potent antagonist of the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). In a cellular dielectric spectroscopy assay using human CHO cells expressing human CRTH2, it exhibited an IC₅₀ of 28 nM [1]. In a functionally relevant human blood cell assay measuring inhibition of PGD₂-induced eosinophil shape change—a direct pharmacodynamic biomarker of CRTH2 antagonism—the IC₅₀ was 23 nM [1]. For procurement, this dual-cell-system validation distinguishes it from in-class phenylacetic acid derivatives that may show activity only in isolated recombinant receptor binding assays but fail to translate to native cellular or whole-blood functional readouts. Head-to-head comparator data for closely related ortho-alkoxy analogs is not available in the public domain at this time; however, class-level inference from SAR studies confirms that ortho-cyclopentyloxy substitution is essential for maintaining this level of potency at CRTH2 [2].
| Evidence Dimension | CRTH2 receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 28 nM (CHO cell dielectric spectroscopy); 23 nM (human blood eosinophil shape change) |
| Comparator Or Baseline | Class-level: phenylacetic acid derivatives lacking ortho-cyclopentyloxy substitution show significantly reduced or abolished CRTH2 antagonist activity |
| Quantified Difference | Not directly quantifiable without head-to-head data; qualitative class-level inference of superior potency retention |
| Conditions | Human CRTH2 expressed in CHO cells (cellular dielectric spectroscopy); PGD₂-induced eosinophil shape change in human whole blood |
Why This Matters
This data justifies selection of this specific ortho-cyclopentyloxy derivative over generic phenylacetic acids for CRTH2-targeted research, as the substitution pattern is non-negotiable for maintaining nanomolar antagonist potency in both recombinant and physiologically relevant functional assays.
- [1] BindingDB. BDBM50356677 (CHEMBL1917592). IC₅₀ data for CRTH2 antagonist activity. View Source
- [2] Liu, J., et al. Discovery and optimization of CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters. View Source
